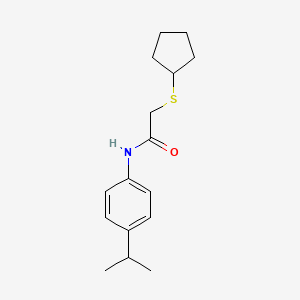![molecular formula C16H16Cl2O3 B4927767 1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4927767.png)
1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used to treat pain and inflammation. It was first synthesized in the 1960s and has since become one of the most commonly prescribed drugs in the world.
Wirkmechanismus
Diclofenac works by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for producing prostaglandins that cause inflammation and pain. Specifically, diclofenac inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for producing prostaglandins that cause pain and swelling.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, diclofenac has been shown to inhibit platelet aggregation, reduce fever, and decrease the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac has several advantages as a tool for laboratory experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several potential future directions for research on diclofenac. One area of interest is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another area of interest is the investigation of diclofenac's effects on other pathways that are involved in inflammation and pain. Finally, there is interest in exploring the potential use of diclofenac in combination with other drugs to enhance its therapeutic effects.
Synthesemethoden
Diclofenac can be synthesized through a multi-step process, starting with the reaction of 2,6-dichloroaniline with 3-methoxyphenol to form 2-(3-methoxyphenoxy)-6-chloroaniline. This intermediate is then reacted with epichlorohydrin to form 2-(3-chloro-2-hydroxypropoxy)-6-chloroaniline. Finally, the product is reacted with 2-chlorobenzoyl chloride to form diclofenac.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory and analgesic effects. It is commonly used to treat conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. In addition to its clinical applications, diclofenac has also been used in research studies to investigate the mechanisms of inflammation and pain.
Eigenschaften
IUPAC Name |
1,3-dichloro-2-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3/c1-19-12-5-2-6-13(11-12)20-9-4-10-21-16-14(17)7-3-8-15(16)18/h2-3,5-8,11H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUXXTCQJHHTON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({[3-(4-methylphenyl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B4927686.png)
![4-[(9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-2,5-dimethoxybenzaldehyde](/img/structure/B4927699.png)
![1-cyclopentyl-4-{4-methoxy-2-[(4-methoxy-1-piperidinyl)carbonyl]phenoxy}piperidine](/img/structure/B4927702.png)


![2-(4-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B4927719.png)
![2-{[5-(2-methoxyphenoxy)pentyl]amino}ethanol](/img/structure/B4927720.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B4927728.png)
![1-methyl-2-{[4-(4-morpholinyl)phenyl]diazenyl}-1H-benzimidazole](/img/structure/B4927742.png)

![3-(4-fluorophenyl)-2-methyl-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4927771.png)

![4-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4927780.png)
![2-(allylthio)-4-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B4927783.png)